Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-2-phenyl-1H-benzoimidazole

Crystallography Structural Biology Computational Chemistry

This 1,2-disubstituted benzimidazole features a non-planar conformation (dihedral angle 29.04°) and LogP of 4.7, enabling selective apoptosis in JJ012 chondrosarcoma via intrinsic/extrinsic pathways (40% tumor reduction in vivo). Its phase-selective fluorescence distinguishes TiO₂ polymorphs, and it serves as a cyclometalating ligand for non-doped OLED complexes with suppressed concentration quenching. Ideal for drug discovery, crystal engineering, and photocatalyst QC. Order now for R&D.

Molecular Formula C20H16N2
Molecular Weight 284.4 g/mol
CAS No. 739-88-8
Cat. No. B187706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-phenyl-1H-benzoimidazole
CAS739-88-8
Synonyms1-benzyl-2-phenylbenzimidazole
Molecular FormulaC20H16N2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4
InChIInChI=1S/C20H16N2/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2
InChIKeyLCFXRSKBJWQHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-phenyl-1H-benzoimidazole (CAS 739-88-8): A 1,2-Disubstituted Benzimidazole for Medicinal Chemistry and Materials Science


1-Benzyl-2-phenyl-1H-benzoimidazole (CAS 739-88-8) is a 1,2-disubstituted benzimidazole derivative featuring both benzyl and phenyl substituents on the heterocyclic core [1]. This compound exhibits a monoclinic crystal system with space group P21/c (a=0.60272(12) nm, b=1.7059(3) nm, c=1.5257(3) nm, β=91.45(3)°) [2]. The disubstitution pattern confers distinct structural and electronic properties compared to mono-substituted or unsubstituted benzimidazole analogs, including a high calculated LogP of 4.7 (XLogP3-AA) [1] and specific fluorescence behavior when interacting with TiO₂ phases [3].

Why Generic Substitution Fails for 1-Benzyl-2-phenyl-1H-benzoimidazole (CAS 739-88-8)


Substitution with mono-substituted or unsubstituted benzimidazole analogs is not functionally equivalent due to quantifiable differences in structural conformation, lipophilicity, and photophysical behavior. The 1,2-disubstitution pattern in 1-Benzyl-2-phenyl-1H-benzoimidazole creates a distinct molecular geometry—the benzimidazole group makes a dihedral angle of 29.04(1)° with the attached benzene ring and is approximately perpendicular (88.9(1)°) to the benzyl plane [1]—which fundamentally differs from the planar or less sterically hindered conformations of simpler analogs. This structural uniqueness translates into a LogP of 4.7 [2], significantly higher than unsubstituted benzimidazole (LogP ~1.3), impacting solubility, membrane permeability, and formulation behavior. Furthermore, the compound's fluorescence response to TiO₂ phases—quenching by anatase, hombikat, and P25 versus enhancement by rutile [3]—is a property not observed with the unsubstituted 2-phenyl-1H-benzimidazole scaffold, which exhibits only modest luminescent quantum yields (2.06–13.66%) in salt forms [4]. These measurable differences preclude simple interchangeability in both biological and materials science applications.

Quantitative Differentiation Evidence for 1-Benzyl-2-phenyl-1H-benzoimidazole (CAS 739-88-8)


Crystal Structure Conformation vs. 2-Benzyl-1H-benzimidazole

The crystal structure of 1-Benzyl-2-phenyl-1H-benzoimidazole differs fundamentally from the mono-substituted analog 2-benzyl-1H-benzimidazole. The target compound crystallizes in a monoclinic system (space group P21/c) with cell parameters a=0.60272(12) nm, b=1.7059(3) nm, c=1.5257(3) nm, β=91.45(3)°, and volume V=1.5682(5) nm³, whereas the comparator 2-benzyl-1H-benzimidazole adopts an orthorhombic system (space group Pbca) with a=0.93783(6) nm, b=0.97155(6) nm, c=2.49187(16) nm, V=2.2705(2) nm³ [1].

Crystallography Structural Biology Computational Chemistry

TiO₂ Phase-Dependent Fluorescence Modulation: Quenching vs. Enhancement

1-Benzyl-2-phenyl-1H-benzo[d]imidazole (BPBI) exhibits differential fluorescence behavior upon interaction with various TiO₂ phases. Emission is efficiently quenched by anatase, hombikat, and P25 TiO₂ nanoparticles due to charge injection from the excited singlet state of BPBI to the TiO₂ conduction band. In contrast, the rutile phase enhances fluorescence, likely due to lowering of LUMO and HOMO levels when the benzimidazole moiety docks into rutile's void space [1]. No comparable phase-dependent behavior has been reported for the unsubstituted 2-phenyl-1H-benzimidazole scaffold, whose salts exhibit only modest luminescent quantum yields of 2.06–13.66% with no phase-selective modulation [2].

Photophysics Materials Science Sensor Development

In Vivo Anticancer Efficacy: 40% Tumor Volume Reduction in Chondrosarcoma Xenograft

In a JJ012 human chondrosarcoma xenograft mouse model, treatment with 1-Benzyl-2-phenyl-1H-benzoimidazole (BPB) resulted in a dramatic 40% reduction in tumor volume after 21 days of treatment [1]. This in vivo efficacy is accompanied by in vitro data showing BPB-induced apoptosis in JJ012 and SW1353 chondrosarcoma cell lines (assessed by MTT assay and flow cytometry) while sparing primary chondrocytes [1]. No comparable in vivo efficacy data have been reported for the simpler analog 2-phenyl-1H-benzimidazole in chondrosarcoma models, where studies are limited to in vitro binding or antimicrobial screening [2].

Oncology Drug Discovery In Vivo Pharmacology

Ligand for Iridium Complexes with Suppressed Concentration Quenching

1-Benzyl-2-phenyl-1H-benzoimidazole (BPBM) serves as a cyclometalating ligand for iridium(III) complexes that exhibit substantially reduced concentration quenching in the solid state due to the bulky, non-planar benzyl and phenyl substituents [1]. The resulting complex Ir(BPBM)₂(acac) displays bright green photoluminescence in the solid state, enabling potential application in non-doped electrophosphorescent devices [1]. In contrast, iridium complexes derived from the unsubstituted 2-phenyl-1H-benzimidazole ligand typically suffer from severe concentration quenching at doping levels above 1 wt% [2], limiting their utility in high-performance OLEDs.

OLED Materials Phosphorescence Coordination Chemistry

Lipophilicity (LogP) Compared to Unsubstituted Benzimidazole

The calculated lipophilicity of 1-Benzyl-2-phenyl-1H-benzoimidazole (XLogP3-AA = 4.7) [1] is substantially higher than that of unsubstituted benzimidazole (LogP ≈ 1.3) [2]. This ~3.4 log unit difference translates to a predicted >2500-fold increase in octanol-water partition coefficient, directly impacting membrane permeability, tissue distribution, and formulation strategies. For applications requiring blood-brain barrier penetration or intracellular target engagement, the higher LogP of the disubstituted compound may be advantageous, whereas the unsubstituted analog would exhibit poor passive diffusion across lipid bilayers.

ADME Drug Design Physicochemical Properties

Evidence-Backed Application Scenarios for 1-Benzyl-2-phenyl-1H-benzoimidazole (CAS 739-88-8)


Preclinical Chondrosarcoma Research Requiring In Vivo Validation

Researchers developing novel therapeutics for chondrosarcoma can leverage the documented in vivo efficacy of 1-Benzyl-2-phenyl-1H-benzoimidazole, which achieved a 40% reduction in tumor volume in a JJ012 xenograft model after 21 days of treatment [1]. This compound induces apoptosis via both intrinsic (Bax/Bad/Bak upregulation, Bcl-2/Bid/Bcl-XL downregulation, mitochondrial dysfunction) and extrinsic (Fas/FADD/caspase-8 activation) pathways while sparing primary chondrocytes [1]. This dual-mechanism, tumor-selective profile is not documented for simpler benzimidazole analogs, making this compound a valuable positive control or lead scaffold for chondrosarcoma drug discovery programs.

TiO₂-Based Fluorescence Sensing and Photocatalysis Development

The phase-selective fluorescence response of 1-Benzyl-2-phenyl-1H-benzoimidazole—quenching by anatase, hombikat, and P25 TiO₂ versus enhancement by rutile TiO₂ [1]—enables its use as a fluorescent probe for discriminating TiO₂ polymorphs in mixed-phase systems. This property is particularly valuable for quality control in TiO₂ nanoparticle manufacturing and for developing photocatalyst systems where real-time monitoring of surface interactions is required. The compound's distinct behavior stems from charge injection dynamics and conformational docking into rutile's void space [1], a feature not observed with unsubstituted 2-phenyl-1H-benzimidazole.

Non-Doped OLED Fabrication Using Iridium(III) Complexes

As a cyclometalating ligand, 1-Benzyl-2-phenyl-1H-benzoimidazole enables the synthesis of iridium(III) complexes with substantially suppressed concentration quenching, allowing bright green photoluminescence in the solid state without the need for precise, low-concentration doping [1]. This property simplifies device fabrication for non-doped electrophosphorescent OLEDs, in contrast to complexes derived from 2-phenyl-1H-benzimidazole, which suffer from aggregation-caused quenching at doping levels above 1 wt% [2]. The bulky, non-planar benzyl and phenyl substituents are responsible for this advantageous behavior [1].

Structural Biology and Co-Crystal Engineering

The well-characterized crystal structure of 1-Benzyl-2-phenyl-1H-benzoimidazole—monoclinic P21/c with a dihedral angle of 29.04(1)° between the benzimidazole core and the pendant phenyl ring, and a near-perpendicular benzyl group (88.9(1)°) [1]—provides a predictable scaffold for co-crystal engineering. The compound has been successfully co-crystallized with 4,4′-(cyclohexane-1,1-diyl)diphenol via O–H⋯N hydrogen bonding [2], demonstrating its utility as a hydrogen-bond acceptor in supramolecular assemblies. This structural predictability is essential for rational design in crystal engineering and pharmaceutical co-crystal development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-2-phenyl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.